



# **Application Notes: The Role of Sodium** Glycodeoxycholate in Nano-Vesicular Carrier **Preparation**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Glycodeoxycholate Sodium |           |
| Cat. No.:            | B15573290                | Get Quote |

#### Introduction:

Sodium Glycodeoxycholate, a biocompatible and biodegradable bile salt, plays a pivotal role as a surfactant and edge activator in the formulation of advanced nano-vesicular drug delivery systems. Its amphiphilic nature allows it to integrate into lipid bilayers, modifying their physicochemical properties to enhance drug encapsulation, stability, and permeation across biological membranes. This document provides detailed protocols and comparative data on the application of Sodium Glycodeoxycholate and its close structural analog, Sodium Deoxycholate, in the preparation of bilosomes and transfersomes, two promising nano-carriers for oral and transdermal drug delivery.

#### Mechanism of Action:

In nano-vesicular systems, Sodium Glycodeoxycholate acts primarily in two ways:

- Stabilizer: It imparts a negative charge to the vesicle surface, increasing electrostatic repulsion between vesicles and preventing aggregation, thereby enhancing colloidal stability.
- Edge Activator: It introduces flexibility and deformability to the lipid bilayer. This "ultradeformability" is the hallmark of transfersomes, enabling them to squeeze through pores much smaller than their own diameter, which is particularly advantageous for transdermal



drug delivery.[1][2] In oral formulations like bilosomes, this flexibility helps the vesicles withstand the harsh environment of the gastrointestinal tract.[3][4]

## **Quantitative Data Summary**

The following tables summarize key formulation parameters and resulting physicochemical characteristics of nano-vesicular carriers prepared using bile salts like Sodium Glycodeoxycholate and Sodium Deoxycholate.

Table 1: Formulation Parameters of Bile Salt-Containing Nano-Vesicles



| Nano-<br>Vesicle<br>Type | Key<br>Component<br>s                               | Drug Model                      | Bile Salt to<br>Lipid Ratio                  | Preparation<br>Method             | Reference |
|--------------------------|-----------------------------------------------------|---------------------------------|----------------------------------------------|-----------------------------------|-----------|
| Bilosomes                | Soybean Phosphatidyl choline, Sodium Glycocholate   | Recombinant<br>Human<br>Insulin | 1:4 (mol/mol)                                | Reversed-<br>Phase<br>Evaporation | [5]       |
| Bilosomes                | Lipid, Sodium<br>Deoxycholate<br>, Span 60          | Sulpiride                       | 10% of formulation                           | Thin Film<br>Hydration            | [6][7]    |
| Liposomes<br>(NaDC)      | Egg Yolk Lecithin, Cholesterol, Sodium Deoxycholate | Itraconazole                    | 5 mg/mL<br>NaDC<br>solution for<br>hydration | Thin Film<br>Dispersion           | [8]       |
| Transfersome<br>s        | Phosphatidyl<br>choline,<br>Sodium<br>Deoxycholate  | (General for peptides)          | 80:20<br>(Lipid:Bile<br>Salt)                | Thin Film<br>Hydration            | [9]       |
| Transfersome<br>s        | Soybean<br>Lecithin,<br>Sodium<br>Deoxycholate      | Itraconazole                    | 1:1 (molar)                                  | Thin Layer<br>Evaporation         | [10]      |

Table 2: Physicochemical Characteristics of Prepared Nano-Vesicles



| Nano-<br>Vesicle<br>Type    | Average<br>Particle<br>Size (nm) | Polydispe<br>rsity<br>Index<br>(PDI) | Zeta<br>Potential<br>(mV) | Entrapme<br>nt<br>Efficiency<br>(%) | Drug<br>Loading<br>(%) | Referenc<br>e |
|-----------------------------|----------------------------------|--------------------------------------|---------------------------|-------------------------------------|------------------------|---------------|
| Bilosomes<br>(SGC)          | 154 ± 18                         | Not<br>Reported                      | Not<br>Reported           | 30 ± 2                              | Not<br>Reported        | [5]           |
| Bilosomes<br>(SDC)          | 211.26 ± 10.84                   | 0.395                                | Not<br>Reported           | 80.08 ±<br>1.88                     | 26.69 ±<br>0.63        | [6][7]        |
| Liposomes<br>(NaDC)         | 118.1 ± 2.0                      | Not<br>Reported                      | -21.5 ± 1.3               | 92.7<br>(initial)                   | Not<br>Reported        | [8]           |
| Transferso<br>mes<br>(NaDC) | 118.6 ±<br>1.33                  | 0.102 ±<br>0.011                     | -30.9 ±<br>0.46           | Not<br>Reported                     | Not<br>Reported        | [9]           |
| Transferso<br>mes<br>(NaDC) | ~100                             | Not<br>Reported                      | Not<br>Reported           | Not<br>Reported                     | Not<br>Reported        | [10]          |

# **Experimental Workflows & Logical Relationships**

The following diagrams illustrate the general workflow for preparing nano-vesicles using the thin film hydration method and the classification of these carriers.



#### General Workflow for Nano-Vesicle Preparation



Click to download full resolution via product page

Caption: Workflow for nano-vesicle preparation by thin film hydration.





Click to download full resolution via product page

Caption: Role of bile salts in modifying conventional liposomes.

# Detailed Experimental Protocols Protocol 1: Preparation of Bilosomes by Thin Film Hydration

This protocol is adapted from the methodology used for preparing Sulpiride-loaded bilosomes. [6][7] The thin film hydration technique is one of the most common and straightforward methods for vesicle preparation.[4]

#### A. Materials:

- Phospholipid (e.g., Soybean Phosphatidylcholine or Egg Lecithin)
- Sodium Deoxycholate (or Sodium Glycodeoxycholate)
- Span 60
- Drug (e.g., Sulpiride)
- Chloroform and Methanol (as organic solvents)

### Methodological & Application





Phosphate Buffered Saline (PBS), pH 7.4 (as hydration medium)

#### B. Equipment:

- Rotary evaporator
- Round-bottom flask (500 mL)
- Vortex mixer
- Bath sonicator
- Syringe filters (for sterilization, if required)
- Particle size analyzer (e.g., Malvern Zetasizer)

#### C. Step-by-Step Procedure:

- Dissolution of Components: Accurately weigh and dissolve the lipid, Sodium Deoxycholate, Span 60, and the lipophilic drug in a sufficient volume of a chloroform-methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
- Formation of Thin Film: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature of 40-60°C. Rotate the flask to ensure a thin, uniform lipid film forms on the inner wall.
- Drying: Continue the evaporation for at least 1 hour after the bulk solvent has been removed to eliminate any residual solvent. For complete removal, the flask can be placed under a high vacuum overnight.
- Hydration: Add the aqueous hydration medium (e.g., PBS pH 7.4) to the flask. If the drug is hydrophilic, it should be dissolved in this aqueous phase.
- Vesicle Formation: Agitate the flask using a vortex mixer or by manual shaking until the lipid film is fully hydrated and a milky suspension of multilamellar vesicles (MLVs) is formed. This step should be performed at a temperature above the gel-liquid crystal transition temperature (Tc) of the chosen lipid.



- Size Reduction: To obtain smaller, more uniform vesicles (SUVs), sonicate the suspension using a bath sonicator for 5-15 minutes or a probe sonicator for 3-5 minutes.
- Purification: To remove the unentrapped drug, the formulation can be centrifuged at high speed, followed by the collection of the vesicular pellet, or purified using dialysis or gel filtration chromatography.
- Characterization: Analyze the final bilosome formulation for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

# Protocol 2: Preparation of Transfersomes by Reversed-Phase Evaporation

This protocol is based on the methodology for preparing insulin-loaded liposomes containing a bile salt.[5] The reversed-phase evaporation method is particularly effective for encapsulating water-soluble molecules with high efficiency.

#### A. Materials:

- Soybean Phosphatidylcholine (SPC)
- Sodium Glycocholate (SGC)
- Drug (e.g., Recombinant Human Insulin)
- Citric acid-Na<sub>2</sub>HPO<sub>4</sub> buffer solution
- Organic Solvent (e.g., Diethyl ether or Isopropyl ether)
- B. Equipment:
- Bath sonicator
- Rotary evaporator
- High-pressure homogenizer
- pH meter



#### C. Step-by-Step Procedure:

- Lipid Phase Preparation: Dissolve Soybean Phosphatidylcholine and Sodium Glycocholate in the organic solvent (e.g., 10 mL of absolute ether). A typical molar ratio is 4:1 (SPC:SGC).
   [5]
- Aqueous Phase Preparation: Dissolve the hydrophilic drug (e.g., insulin) in an appropriate aqueous buffer (e.g., 2 mL of citric acid-Na<sub>2</sub>HPO<sub>4</sub> buffer).
- Emulsification: Add the aqueous drug solution drop-by-drop to the lipid-organic solvent mixture while sonicating in a water bath. Continue sonication for approximately 5 minutes until a stable water-in-oil (w/o) emulsion is formed.[5]
- Solvent Removal: Remove the organic solvent from the emulsion using a rotary evaporator under reduced pressure (e.g., 0.07–0.08 mPa) at a controlled temperature (e.g., 30°C).[5]
   This process will invert the emulsion, forming a viscous gel-like phase.
- Formation of Vesicles: Continue to evaporate until a dry or semi-dry lipid film is formed. Add a specific volume of buffer to hydrate the lipids, forming the transfersome dispersion.
- Homogenization: For further size reduction and to ensure a unilamellar vesicle population,
  pass the suspension through a high-pressure homogenizer for several cycles (e.g., 4 cycles
  at 300 bar).[5]
- Characterization: Characterize the resulting transfersomes for their key attributes, including vesicle size, entrapment efficiency, and drug integrity.

## **Characterization of Nano-Vesicular Carriers**

A thorough characterization is essential to ensure the quality, stability, and efficacy of the prepared nano-vesicles.

• Vesicle Size, Polydispersity, and Zeta Potential: These parameters are typically measured using Dynamic Light Scattering (DLS) techniques.[6][11] Zeta potential is a measure of the surface charge and is a critical indicator of the stability of the colloidal dispersion.



- Morphology: The shape and surface characteristics of the vesicles can be visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[6][12]
- Entrapment Efficiency (EE%): This determines the percentage of the initial drug that has been successfully encapsulated within the vesicles. It is calculated after separating the unentrapped drug from the formulation. The amount of entrapped drug is then quantified using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
  - Formula: EE% = [(Total Drug Free Drug) / Total Drug] x 100
- In Vitro Drug Release: This study is performed to understand the release profile of the drug
  from the nano-vesicles over time. It is typically conducted using a dialysis bag method in a
  buffer solution that mimics physiological conditions.[13][14]
- Deformability Index (for Transfersomes): This is a crucial parameter for transfersomes and is
  measured by extruding the vesicle suspension through a series of polycarbonate filters with
  defined pore sizes smaller than the vesicle diameter. The amount of vesicle suspension
  extruded over a specific time is used to calculate the deformability.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Application of Transfersomes and Ethosomes in Transdermal Drug Delivery CD Bioparticles Blog [cd-bioparticles.net]
- 2. Transfersomes: A Promising Nanoencapsulation Technique for Transdermal Drug Delivery
   PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmj.mums.ac.ir [nmj.mums.ac.ir]
- 4. dovepress.com [dovepress.com]
- 5. Liposomes containing glycocholate as potential oral insulin delivery systems: preparation, in vitro characterization, and improved protection against enzymatic degradation PMC [pmc.ncbi.nlm.nih.gov]







- 6. mdpi.com [mdpi.com]
- 7. The Exploitation of Sodium Deoxycholate-Stabilized Nano-Vesicular Gel for Ameliorating the Antipsychotic Efficiency of Sulpiride PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. The Evolution of Emerging Nanovesicle Technologies for Enhanced Delivery of Molecules into and across the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Identification and characterization of the nano-sized vesicles released by muscle cells -PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Cholesterol-Based Nanovesicles Enhance the In Vitro Cytotoxicity, Ex Vivo Intestinal Absorption, and In Vivo Bioavailability of Flutamide PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: The Role of Sodium Glycodeoxycholate in Nano-Vesicular Carrier Preparation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573290#glycodeoxycholate-sodium-in-the-preparation-of-nano-vesicular-carriers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com